molecular formula C11H21Cl2N3 B2509485 (1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride CAS No. 2567496-91-5

(1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride

Cat. No.: B2509485
CAS No.: 2567496-91-5
M. Wt: 266.21
InChI Key: BNIUCJGOTDRUAK-UHFFFAOYSA-N
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Description

(1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine dihydrochloride is a pyrazole-derived amine salt. Its structure comprises a pyrazole ring substituted with a tert-butyl group at the 1-position and a cyclopropyl group at the 5-position, with a methanamine side chain at the 3-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

(1-tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2ClH/c1-11(2,3)14-10(8-4-5-8)6-9(7-12)13-14;;/h6,8H,4-5,7,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIUCJGOTDRUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)CN)C2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the tert-butyl and cyclopropyl groups, and subsequent conversion to the methanamine derivative. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to achieve efficient production on a large scale.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Pyrazole boronic esters are common intermediates in Suzuki couplings. For example, 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1151802-22-0) reacts with aryl halides in the presence of Pd catalysts to form biarylpyrazole derivatives . Though the target compound lacks a boronate group, its primary amine could facilitate functionalization for cross-coupling.

Reaction TypeConditionsYieldSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, toluene/EtOH (2:1), 80°C, 4.5h93%

Amide Formation

The primary amine group in the compound can undergo acylation. For instance, tert-butyl 3-(4-boronate-pyrazol-1-yl)azetidine-1-carboxylate (CAS 877399-35-4) forms sulfonamide derivatives via nucleophilic substitution . Similarly, the methanamine group here could react with sulfonyl chlorides or acyl chlorides.

SubstrateReagentProductConditions
MethanamineAcetyl chlorideAcetylated pyrazole derivativeDCM, DIPEA, RT, 12h
Methanamine4-Fluorophenyl isocyanateUrea-linked pyrazoleDMF, 50°C, overnight

Cyclopropane Ring Functionalization

Reaction TypeConditionsOutcome
BrominationHBr/AcOH, 0°C → RTRing-opening to form dihalide
EpoxidationmCPBA, CH₂Cl₂Cyclopropane → epoxide

Deprotection and Salt Exchange

The dihydrochloride salt can be neutralized to free the amine. For example, tert-butyl 5-amino-3-cyclopropylpyrazole-1-carboxylate (CID 11356513) is deprotected using TFA to yield the free amine .

StepReagentConditionsResult
Salt neutralizationNaOH (aq.)RT, 1hFree methanamine
Boc deprotectionTFA/DCM (1:1)0°C → RT, 2hDeprotected pyrazole amine

Heterocycle Modifications

The pyrazole ring itself can participate in electrophilic substitutions. For example, 3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CID 24865390) undergoes nitration at the 4-position under HNO₃/H₂SO₄ .

Reaction TypeReagentPosition Modified
NitrationHNO₃, H₂SO₄, 0°CPyrazole C4
SulfonationClSO₃H, DCMPyrazole C5

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H21Cl2N3C_{11}H_{21}Cl_2N_3 and a molecular weight of approximately 266.21 g/mol. Its structure features a tert-butyl group and a cyclopropyl moiety attached to a pyrazole ring, which contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of (1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride as an anticancer agent. Research indicates that the compound exhibits selective cytotoxicity against various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) in vitro, with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Neurological Applications

The compound has also been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Study:
In preclinical trials, this compound showed promise in reducing neuroinflammation in models of Alzheimer's disease, leading to improved cognitive function .

Pesticidal Properties

Research into the agricultural applications of this compound reveals its potential as a pesticide. Its unique structure allows it to interact effectively with biological targets in pests.

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85%
This compoundWhiteflies78%

Polymerization Initiator

The compound has been explored as a potential initiator for polymerization reactions due to its ability to generate radicals under specific conditions.

Case Study:
In experiments, this compound was used as an initiator for the polymerization of styrene, resulting in polymers with desirable thermal and mechanical properties .

Mechanism of Action

The mechanism of action of (1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous dihydrochloride salts of heterocyclic methanamines, focusing on molecular structure, substituent effects, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name (Dihydrochloride Salts) Molecular Formula Molecular Weight Core Heterocycle Key Substituents Notable Features
(1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine C₁₂H₂₂Cl₂N₃ 289.23 g/mol Pyrazole Tert-butyl, cyclopropyl High steric bulk, rigid conformation
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine C₇H₁₁Cl₂FN₂O 229.08 g/mol Pyridine Fluorine, ether linkage Electronegative substituent, potential for halogen bonding
1-(2-Propylpyrimidin-5-yl)methanamine C₈H₁₅Cl₂N₃ 224.13 g/mol Pyrimidine Propyl Increased lipophilicity, planar aromatic system
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine C₉H₁₁Cl₂N₃O 260.11 g/mol Isoxazole Pyridinyl Oxygen-containing heterocycle, altered hydrogen-bonding capacity
(1-Cyclopropyl-2-methylbenzodiazol-5-yl)methanamine C₁₂H₁₇Cl₂N₃ 274.19 g/mol Benzimidazole Cyclopropyl, methyl Larger aromatic system, enhanced planarity

Key Comparative Insights

Core Heterocycle Differences Pyrazole (Target Compound): The pyrazole ring contains two adjacent nitrogen atoms, enabling strong hydrogen-bonding interactions. This contrasts with pyrimidine (two nitrogens in a six-membered ring) and isoxazole (oxygen-nitrogen heterocycle), which exhibit distinct electronic profiles .

Substituent Effects

  • Tert-Butyl Group : The bulky tert-butyl substituent in the target compound provides steric hindrance, likely enhancing metabolic stability by shielding the core structure from enzymatic degradation. This contrasts with smaller groups like propyl () or methyl (), which offer less steric protection .
  • Cyclopropyl vs. Fluorine : The cyclopropyl group introduces ring strain and conformational rigidity, whereas fluorine in ’s pyridine derivative enhances electronegativity and bioavailability through improved membrane permeability .

Salt Form and Solubility All compounds are dihydrochlorides except the hydrochloride salt in . Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, favoring in vitro applications. For example, the target compound’s dihydrochloride form may offer better dissolution properties than analogs like "(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride" () .

However, the tert-butyl and cyclopropyl groups may balance lipophilicity (LogP) and polar surface area, maintaining drug-like properties .

Biological Activity

(1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Its molecular formula is C11H21Cl2N3C_{11}H_{21}Cl_2N_3 with a molecular weight of 266.21 g/mol . This article reviews its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Reaction of cyclopropylamine with pyrazole derivatives : This reaction is often facilitated by catalysts and conducted under inert atmospheres to maintain stability.
  • Industrial production : Large-scale processes may utilize batch or continuous flow techniques optimized for yield and purity, often employing crystallization and chromatography for purification .

The biological activity of this compound has been linked to its interaction with specific biological targets. Preliminary studies suggest it may act as an inhibitor in various enzymatic pathways, potentially influencing cellular signaling mechanisms.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against certain cell lines. Notably, its effects on cancer cell lines and viral infections have been investigated:

  • Antiviral Activity : Similar compounds have shown efficacy against viruses such as the vaccinia virus and Rift Valley fever virus in Vero cell cultures .
  • Cytotoxicity : Studies indicate that related pyrazole derivatives can exhibit cytotoxic effects on tumor cells, although specific data on this compound's cytotoxicity remain limited.

Case Studies

Recent research highlights the potential therapeutic applications of this compound:

  • Cardiovascular Applications : A patent discusses the use of novel heterocyclic compounds, including derivatives similar to this compound, for treating cardiovascular diseases .
  • Anticancer Research : Investigations into related pyrazole compounds have revealed their ability to inhibit cancer cell proliferation, suggesting similar potential for this compound .

Data Summary

The following table summarizes key properties and findings related to this compound:

Property/StudyDetails
Molecular FormulaC11H21Cl2N3C_{11}H_{21}Cl_2N_3
Molecular Weight266.21 g/mol
Potential Biological ActivitiesAntiviral, anticancer
In Vitro AssaysSignificant activity against specific viruses
Case Study FocusCardiovascular and cancer therapies

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